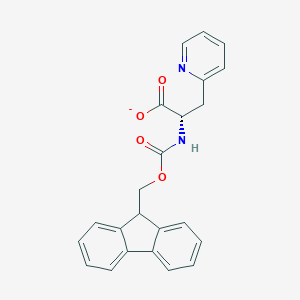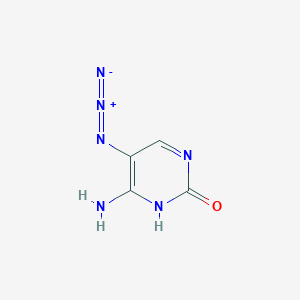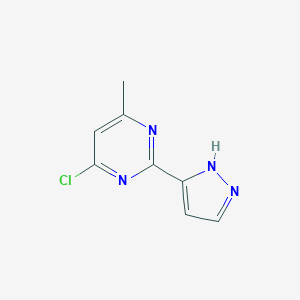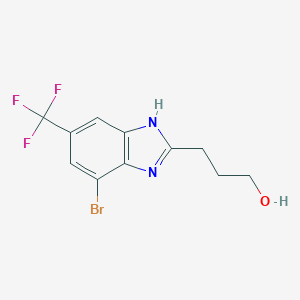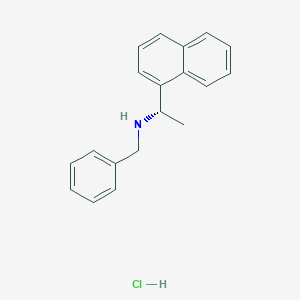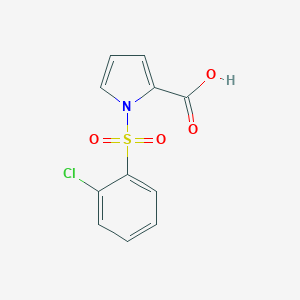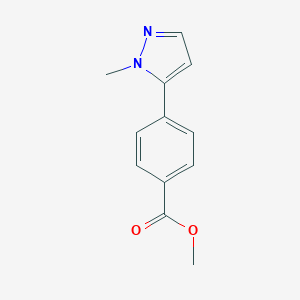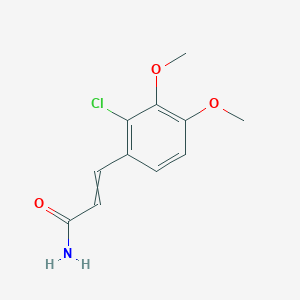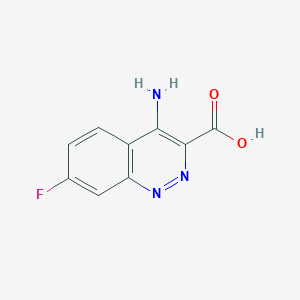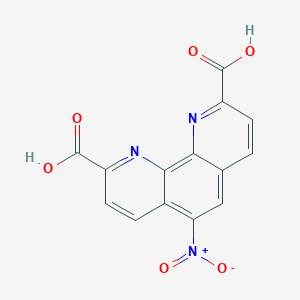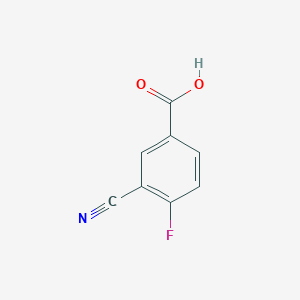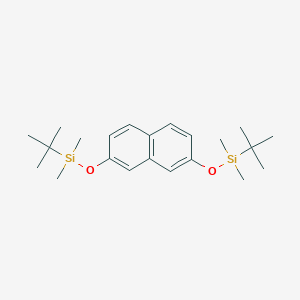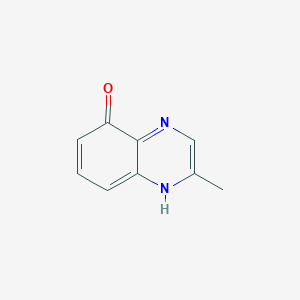
5-Hydroxy-2-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-methylquinoxaline (5HMQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a derivative of quinoxaline and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-methylquinoxaline is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Hydroxy-2-methylquinoxaline possesses various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress-related damage. Additionally, it has been shown to possess anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. Furthermore, 5-Hydroxy-2-methylquinoxaline has been shown to possess neuroprotective properties, making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Hydroxy-2-methylquinoxaline in lab experiments is its high purity and yield. Additionally, it has been extensively studied for its potential use in various research applications, making it a well-established compound in the scientific community. However, one of the limitations of using 5-Hydroxy-2-methylquinoxaline in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are numerous potential future directions for the study of 5-Hydroxy-2-methylquinoxaline. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-2-methylquinoxaline. Furthermore, there is potential for the development of new drugs based on the structure of 5-Hydroxy-2-methylquinoxaline for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-Hydroxy-2-methylquinoxaline can be achieved through various methods, including the reaction of 2-methylquinoxaline with hydrogen peroxide in the presence of a catalyst, or by the reaction of 2-methylquinoxaline with nitric acid. However, the most commonly used method involves the reaction of 2-methylquinoxaline with hydrogen peroxide and a copper catalyst in acetic acid. This method yields 5-Hydroxy-2-methylquinoxaline with high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-methylquinoxaline has been extensively studied for its potential use in various scientific research applications. It has been shown to possess antioxidant properties, making it useful in the study of oxidative stress-related diseases. Additionally, 5-Hydroxy-2-methylquinoxaline has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Furthermore, 5-Hydroxy-2-methylquinoxaline has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to possess neuroprotective properties.
Eigenschaften
CAS-Nummer |
167837-51-6 |
|---|---|
Produktname |
5-Hydroxy-2-methylquinoxaline |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-5-10-9-7(11-6)3-2-4-8(9)12/h2-5,12H,1H3 |
InChI-Schlüssel |
NKCNJGJXFKRTGS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CN=C2C(=O)C=CC=C2N1 |
SMILES |
CC1=CN=C2C(=N1)C=CC=C2O |
Kanonische SMILES |
CC1=CN=C2C(=O)C=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



